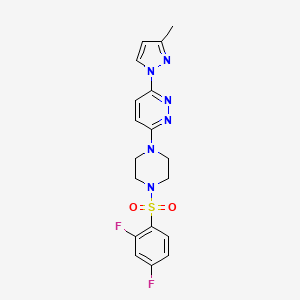

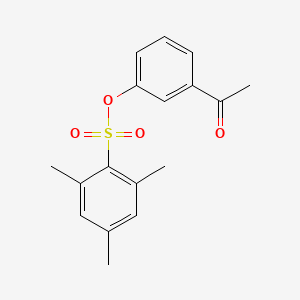

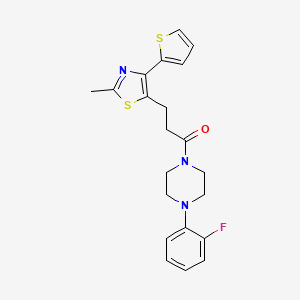

![molecular formula C10H10N4S2 B3396364 2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 1017232-61-9](/img/structure/B3396364.png)

2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine

説明

“2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine” is a compound that belongs to the class of thiazolo-triazoles . Thiazolo-triazoles have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .

Synthesis Analysis

The synthesis of thiazolo-triazoles involves various synthetic approaches . One widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones . Another efficient procedure for the synthesis of thiazolo-triazoles involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis

The molecular structure of thiazolo-triazoles is supported by FT-IR, 1HNMR, and Mass spectra . The thiazolo-triazole moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .Chemical Reactions Analysis

Thiazolo-triazoles exhibit high reactivity toward various electrophilic reagents due to the presence of an active methylene group . For example, salt 1 is stable upon heating in alcohol or acetic acid medium, whereas the heating of salt 2 in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide 7 .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo-triazoles can be determined by various techniques such as melting points, crystallization solvents, and yields .科学的研究の応用

Analgesic and Anti-inflammatory Applications

The compound has been synthesized and evaluated for its analgesic and anti-inflammatory activities . The best compound in the series was found to be 2.4 times more potent than mefenamic acid, a common non-steroidal anti-inflammatory drug . Most of the compounds showed comparable or better anti-inflammatory activity in comparison with mefenamic acid and indomethacin .

Antimicrobial Applications

Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been reported to exhibit antibacterial and antifungal activities . This makes them potentially useful in treating local and systemic fungal infections, which are significant issues in phytopathology and medicine .

Anticancer Applications

Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have shown anticancer activity . This suggests that they could be used in the development of new anticancer drugs.

Antioxidant Applications

These compounds have also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Bronchodilatory Applications

Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have demonstrated bronchodilatory effects . This means they could potentially be used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Anticonvulsant Applications

These compounds have shown anticonvulsant activity , suggesting potential use in the treatment of seizure disorders such as epilepsy.

Fungicide Applications

Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been reported to exhibit fungicide activity . This suggests potential applications in agriculture to control fungal diseases in crops.

G-quadruplex Stabilizing Activity

These compounds have shown G-quadruplex stabilizing activity . G-quadruplexes are secondary structures formed in nucleic acids that are involved in various biological processes, including regulation of gene expression, DNA replication, and telomere maintenance. Stabilizing these structures could have potential therapeutic applications in cancer and other diseases.

作用機序

Target of Action

Similar compounds, such as thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones, have been reported to exhibit potent analgesic and anti-inflammatory activities . These compounds non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.

Mode of Action

It’s likely that it interacts with its targets (potentially cox1 and cox2) to inhibit their activity, thereby reducing inflammation and pain .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the inflammatory response, given its potential anti-inflammatory activity . By inhibiting COX1 and COX2, it may disrupt the synthesis of prostaglandins, which are key mediators of inflammation.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX1 and COX2. This could result in decreased inflammation and pain .

将来の方向性

Thiazolo-triazoles, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research could focus on the design and synthesis of new compounds by molecular hybridization of previously described derivatives, in order to investigate the possible pharmacophoric contribution of both the 2-phenoxyphenyl and thiazolo-triazole moieties in the analgesic and anti-inflammatory activities .

特性

IUPAC Name |

2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S2/c11-4-3-7-6-16-10-12-9(13-14(7)10)8-2-1-5-15-8/h1-2,5-6H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORSBVQZDPEAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

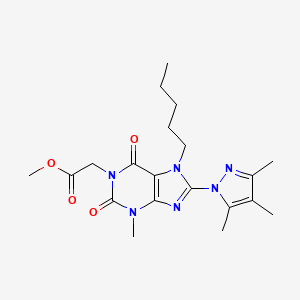

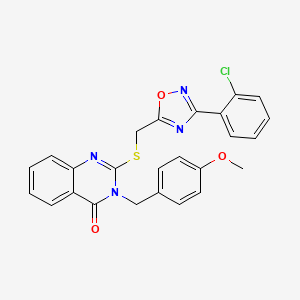

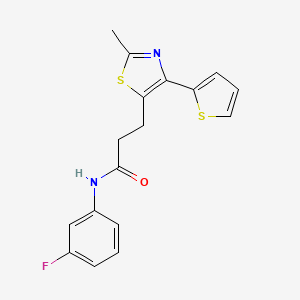

![2-{[(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B3396288.png)

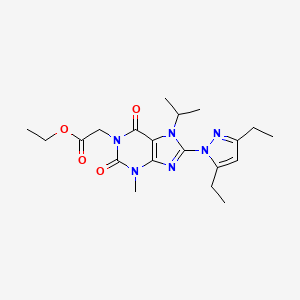

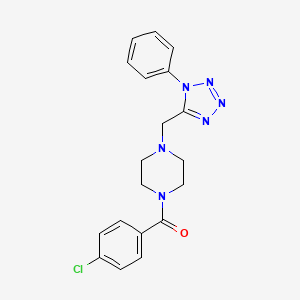

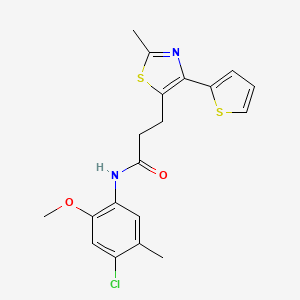

![2-(4-chlorophenoxy)-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3396293.png)

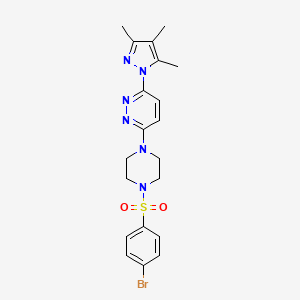

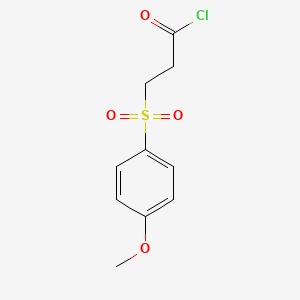

![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3396301.png)